Product packaging for N-phenylcyclobutanecarboxamide(Cat. No.:CAS No. 15907-95-6)

N-phenylcyclobutanecarboxamide

Cat. No.: B171206
CAS No.: 15907-95-6
M. Wt: 175.23 g/mol
InChI Key: HVTYCAHOTNCMHD-UHFFFAOYSA-N
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Description

N-phenylcyclobutanecarboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the class of cyclobutane carboxamides. Its structure, featuring a cyclobutane ring directly linked to a carboxamide group, makes it a valuable scaffold for conformational restriction and three-dimensional exploration in chemical space. The cyclobutane ring provides a unique combination of high ring strain and relative metabolic stability, which researchers leverage to improve the physicochemical and pharmacological properties of lead compounds. Cyclobutanes are increasingly used to induce conformational restraint, reduce molecular planarity, fill hydrophobic pockets in target enzymes, and serve as aryl isosteres in the design of novel bioactive molecules. In research settings, this compound and its structural analogs are primarily investigated for their potential in developing small-molecule therapeutics. The cyclobutane ring is a key feature in preclinical drug candidates targeting various disease areas, including oncology. Its ability to direct key pharmacophore groups and contribute to favorable binding affinities makes it a versatile building block. Researchers utilize this compound and its derivatives as critical intermediates in synthetic methodology development, such as palladium-catalyzed aminocarbonylation, which allows for the precise installation of the cyclobutane core into more complex molecular architectures. This product is intended for research purposes as a chemical reference standard, a building block in organic synthesis, or a starting point for structure-activity relationship (SAR) studies. It is supplied For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B171206 N-phenylcyclobutanecarboxamide CAS No. 15907-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylcyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(9-5-4-6-9)12-10-7-2-1-3-8-10/h1-3,7-9H,4-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTYCAHOTNCMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306259
Record name N-Phenylcyclobutanecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15907-95-6
Record name N-Phenylcyclobutanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15907-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenylcyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Phenylcyclobutanecarboxamide and Its Derivatives

Established Reaction Pathways for N-Phenylcyclobutanecarboxamide Synthesis

Traditional methods for the synthesis of this compound have laid the groundwork for further innovation. These pathways are reliable and well-documented, providing a benchmark for the development of new methodologies.

Amide Bond Forming Reactions: Acyl Chloride-Amine Condensations

The condensation reaction between an acyl chloride and an amine is a fundamental and widely used method for forming amide bonds. In the context of this compound synthesis, this involves the reaction of cyclobutanecarbonyl chloride with aniline (B41778). rsc.orgpearson.comchemguide.co.uklibretexts.org This reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of cyclobutanecarbonyl chloride. chemguide.co.ukchemguide.co.uk This is followed by the elimination of a chloride ion and a proton to form the stable amide product. chemguide.co.ukchemguide.co.uk

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride that is formed as a byproduct. rsc.orgfishersci.it The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being common. fishersci.it A study by Bousfield et al. demonstrated the synthesis of this compound in 76% yield by reacting cyclobutanecarbonyl chloride and aniline in the presence of triethylamine in the bio-based solvent Cyrene. rsc.org

Table 1: Acyl Chloride-Amine Condensation for this compound

Reactant 1 Reactant 2 Base Solvent Yield (%) Reference
Cyclobutanecarbonyl chloride Aniline Triethylamine Cyrene 76 rsc.org
Cyclobutanecarbonyl chloride Aniline Not specified Not specified Not specified pearson.comchemguide.co.uklibretexts.org

Synthesis via Hydroxamic Acid Intermediates

An alternative pathway for the synthesis of this compound and its analogs involves the use of hydroxamic acid intermediates, such as N-hydroxy-N-phenylcyclobutanecarboxamide. thieme-connect.com Hydroxamic acids are a class of organic compounds containing the functional group RC(=O)N(OH)R'. They can be synthesized by reacting a carboxylic acid with a hydroxylamine (B1172632) derivative. cemm.atbiosynth.com

For instance, N-hydroxy-N-phenylcyclobutanecarboxamide was synthesized by reacting cyclobutanecarboxylic acid and phenylhydroxylamine in dichloromethane (DCM) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI∙HCl) as a coupling agent. cemm.at This intermediate can then potentially be converted to this compound through a subsequent reduction step, although this specific transformation is not detailed in the provided sources. The synthesis of N-(hydroxy)peptides has also been explored, highlighting the utility of N-hydroxy-α-amino acids in creating complex molecules. nih.gov

Novel Synthetic Approaches and Catalyst Development in this compound Chemistry

Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of this compound and its derivatives. These novel approaches often employ advanced catalytic systems and adhere to the principles of green chemistry.

Green Chemistry Methodologies

A significant development in the synthesis of amides, including this compound, is the adoption of green chemistry principles. rsc.orgnih.gov This includes the use of bio-based and biodegradable solvents to replace traditional, often toxic, organic solvents. rsc.orgugent.be Cyrene (dihydrolevoglucosenone) is a prime example of such a green solvent, derived from cellulose. rsc.orgugent.bedigitellinc.com It has been successfully used as a solvent for the condensation reaction between cyclobutanecarbonyl chloride and aniline to produce this compound. rsc.org The use of Cyrene offers a more sustainable alternative to conventional solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). ugent.bedigitellinc.com

Table 2: Green Synthesis of this compound

Reactants Solvent Catalyst/Reagent Yield (%) Key Advantage Reference
Cyclobutanecarbonyl chloride, Aniline Cyrene Triethylamine 76 Bio-based, biodegradable solvent rsc.org

Transition Metal-Catalyzed Syntheses of this compound Analogues

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including analogues of this compound. mdpi.combeilstein-journals.orgrsc.org These catalysts, often based on palladium, copper, or silver, can facilitate a wide range of transformations, including cross-coupling reactions and C-H functionalization. rsc.orgnih.govnih.gov While specific examples of transition metal-catalyzed synthesis of this compound itself are not prevalent in the provided search results, the synthesis of structurally related amides and heterocycles using these methods is well-documented. mdpi.comrsc.org For example, copper-catalyzed intramolecular C-N bond formation has been used to synthesize medium-sized heterocyclic enamines. mdpi.com Similarly, palladium-catalyzed domino reactions have been employed to create N-polyheterocycles with 8- to 13-membered rings. mdpi.com These methodologies could potentially be adapted for the synthesis of this compound analogues with diverse structural features.

Organocatalytic Strategies for this compound Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in asymmetric synthesis. frontiersin.orgrsc.orgnih.govmdpi.com This approach offers a metal-free alternative to traditional catalysis and can provide high levels of enantioselectivity. nih.govmdpi.com Organocatalytic strategies can be employed to construct chiral scaffolds that could be precursors to or derivatives of this compound. For instance, organocatalytic asymmetric Michael additions can be used to create chiral γ-nitroesters, which are versatile intermediates for the synthesis of various nitrogen-containing compounds. organic-chemistry.org While direct organocatalytic synthesis of this compound is not explicitly described, the principles of organocatalysis, such as iminium ion activation and hydrogen-bond catalysis, could be applied to develop enantioselective routes to this compound and its derivatives. mdpi.com

Directed Derivatization and Functionalization Strategies of the this compound Core

The this compound scaffold serves as a versatile template for chemical modification. Directed derivatization strategies focus on three primary locations of the molecule: the cyclobutane (B1203170) ring, the phenyl moiety, and the amide nitrogen atom. These modifications are instrumental in tuning the molecule's physicochemical properties and exploring its utility as a building block in medicinal and materials chemistry.

Chemical Modifications of the Cyclobutane Ring (e.g., aminocyclobutane derivatives)

The cyclobutane ring of this compound offers opportunities for stereospecific functionalization, significantly altering the molecule's three-dimensional structure and potential interactions. A key area of investigation has been the introduction of amino groups to create aminocyclobutane derivatives. These compounds have been explored for their potential as NMDA receptor antagonists. google.com

The synthesis of these derivatives often involves multi-step processes starting from a substituted cyclobutane precursor. For instance, the preparation of trans-3-amino-1-phenylcyclobutanecarboxamide derivatives involves creating a cyclobutane core with both a phenyl group and a protected amino group attached. The final amide bond formation with an appropriate amine yields the target compound. These strategies allow for the generation of a library of compounds with diverse substituents on both the cyclobutane and the amide nitrogen.

Research has focused on derivatives such as trans-3-amino-N,N-dialkyl-1-phenylcyclobutanecarboxamides. In these molecules, the stereochemistry of the amino group relative to the carboxamide group is a critical determinant of their biological activity. The patent literature describes a range of these compounds, highlighting the chemical feasibility of modifying the cyclobutane ring to achieve specific structural and functional outcomes. google.com

Below is a table of representative aminocyclobutane derivatives based on the this compound core.

Table 1: Examples of Aminocyclobutane Derivatives of this compound

Compound Name Modification on Cyclobutane Ring Phenyl Ring Substituent Amide Nitrogen Substituents
trans-3-amino-N,N-dimethyl-1-phenylcyclobutanecarboxamide trans-3-amino Unsubstituted N,N-dimethyl
trans-3-amino-N,N-diethyl-1-(2-fluorophenyl)-cyclobutanecarboxamide trans-3-amino 2-fluoro N,N-diethyl
trans-3-amino-N,N-diethyl-1-(3-methoxyphenyl)-cyclobutanecarboxamide trans-3-amino 3-methoxy N,N-diethyl
trans-3-amino-N,N-diethyl-1-(3-fluorophenyl)-cyclobutanecarboxamide trans-3-amino 3-fluoro N,N-diethyl
trans-3-amino-N,N-diethyl-1-(3-chlorophenyl)-cyclobutanecarboxamide trans-3-amino 3-chloro N,N-diethyl

Data sourced from patent literature describing aminocyclobutane derivatives as NMDA receptor antagonists. google.com

Substituent Effects and Functionalization on the Phenyl Moiety

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) or nitro groups (-NO₂) decrease the electron density of the phenyl ring. This can make the amide proton more acidic and influence the rotational barrier around the phenyl-nitrogen bond.

Electron-Donating Groups (EDGs): Alkoxy groups (e.g., -OCH₃) or alkyl groups (-CH₃) increase the electron density on the phenyl ring, which in turn affects the nucleophilicity of the amide nitrogen. nih.gov

These substituent effects are predictable based on Hammett relationships, which correlate reaction rates and equilibria with parameters describing the electronic influence of substituents. ntu.edu.tw Studies on related N-aryl amide systems show that EDGs tend to reduce the N-H bond dissociation enthalpy, while EWGs tend to increase it. nih.gov This has implications for the molecule's potential role as a radical scavenger or its stability in various chemical environments.

Synthetic strategies to achieve these modifications typically involve using a substituted aniline as the starting material in the amide synthesis. For example, reacting cyclobutanecarbonyl chloride with 3-fluoroaniline (B1664137) or 4-methoxyaniline would yield the corresponding substituted this compound. A specific example found in the literature is N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide, demonstrating multi-site substitution on the phenyl ring. researchgate.net

Table 2: Influence of Phenyl Ring Substituents on N-Aryl Amides

Substituent Type Example Substituent General Electronic Effect Potential Impact on this compound
Electron-Donating Group (EDG) Methoxy (-OCH₃) Increases electron density on the phenyl ring May increase nucleophilicity of the amide nitrogen
Electron-Donating Group (EDG) Methyl (-CH₃) Increases electron density on the phenyl ring May slightly reduce N-H bond dissociation enthalpy
Electron-Withdrawing Group (EWG) Fluoro (-F) Decreases electron density on the phenyl ring May increase acidity of the amide proton
Electron-Withdrawing Group (EWG) Chloro (-Cl) Decreases electron density on the phenyl ring Can alter molecular conformation and receptor binding
Electron-Withdrawing Group (EWG) Nitro (-NO₂) Strongly decreases electron density on the phenyl ring Expected to significantly increase N-H bond dissociation enthalpy

This table summarizes general principles of substituent effects on N-aryl systems based on findings from related compound classes. nih.govntu.edu.tw

Modifications at the Amide Nitrogen Atom (e.g., N-methylation, N-phenethylpiperidine incorporation)

Modification at the amide nitrogen atom by replacing the hydrogen with an alkyl or more complex group creates a tertiary amide. This structural change eliminates the hydrogen bond donor capability of the amide group and introduces steric bulk, which can profoundly alter the molecule's properties and biological activity.

N-Alkylation: N-alkylation, such as N-methylation, can be achieved through various synthetic methods. A common approach is the reaction of the parent this compound with an alkyl halide in the presence of a base. google.com More modern and atom-economical methods utilize alcohols as alkylating agents through "borrowing hydrogen" or "hydrogen autotransfer" mechanisms, often catalyzed by transition metal complexes based on ruthenium, cobalt, or nickel. organic-chemistry.orgnih.govresearchgate.net These reactions typically proceed by the catalyst temporarily dehydrogenating the alcohol to an aldehyde, which then undergoes a condensation reaction with the amide, followed by hydrogenation of the resulting enamine intermediate. nih.gov

Incorporation of Larger Moieties: A significant modification involves the incorporation of larger, pharmacologically active moieties. A notable example is the synthesis of N-[1-(2-Phenylethyl)piperidin-4-yl]-N-phenylcyclobutanecarboxamide. wikipedia.org In this molecule, the amide nitrogen is part of a 4-anilino-N-phenethylpiperidine (4-ANPP) core structure. The synthesis involves acylating the secondary amine nitrogen of 4-ANPP with cyclobutanecarbonyl chloride. wikipedia.org This specific derivatization results in a compound that is structurally classified as an analogue of fentanyl. wikipedia.orgmmu.ac.uk

Table 3: Examples of Modifications at the Amide Nitrogen of this compound

N-Substituent Example Compound Structure General Synthetic Approach
Methyl N-methyl-N-phenylcyclobutanecarboxamide N-alkylation with a methylating agent (e.g., methyl iodide) and base, or catalytic N-methylation using methanol. google.comnih.gov
1-(2-Phenylethyl)piperidin-4-yl N-[1-(2-Phenylethyl)piperidin-4-yl]-N-phenylcyclobutanecarboxamide Acylation of 4-anilino-N-phenethylpiperidine (4-ANPP) with cyclobutanecarbonyl chloride. wikipedia.org

This table illustrates key N-substitution strategies and the resulting complex structures.

High Resolution Spectroscopic and Advanced Structural Elucidation of N Phenylcyclobutanecarboxamide

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in the identification and structural analysis of N-phenylcyclobutanecarboxamide. By probing the interactions of the molecule with electromagnetic radiation, these methods reveal detailed information about its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information on the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei. hw.ac.ukbhu.ac.in

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. libretexts.org The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum. The protons on the cyclobutane (B1203170) ring give rise to signals in the aliphatic region, with their chemical shifts and multiplicities influenced by their stereochemical relationships. The amide proton (N-H) usually appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. hw.ac.uk Key signals include those for the carbonyl carbon of the amide group, which is typically found in the downfield region (around 160-180 ppm). compoundchem.com The aromatic carbons of the phenyl ring show a set of signals in the 110-150 ppm range, while the sp³-hybridized carbons of the cyclobutane ring appear in the upfield region of the spectrum. hw.ac.ukcompoundchem.com The number of distinct signals in both ¹H and ¹³C NMR spectra confirms the molecular symmetry.

¹H NMR Data for a Derivative
Chemical Shift (ppm) Assignment
10.41 (bs, 1H)H9
7.49-7.41 (m, 3H)H17-19
7.32-7.29 (m, 2H)H2/H6
7.24-7.16 (m, 5H)H1/H3
Data for N-(1-Phenethylpiperidin-4-yl)-N-phenylcyclobutanecarboxamide hydrochloride. mmu.ac.uk
¹³C NMR Data for a Related Compound
Chemical Shift (ppm) Assignment
172.7Carbonyl Carbon
143.3, 128.8, 126.4, 125.3Aromatic Carbons
54.6, 44.4, 42.4, 41.0, 39.5, 31.1, 19.0, 12.2, 12.0Aliphatic Carbons
Data for (1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclobutanecarboxamide. newdrugapprovals.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. alfa-chemistry.com The IR spectrum shows characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Key vibrational frequencies observed in the IR spectrum of this compound include:

N-H Stretch: A prominent absorption band in the region of 3200-3400 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amide.

C=O Stretch (Amide I band): A strong, sharp absorption band typically found in the range of 1630-1680 cm⁻¹, corresponding to the carbonyl stretching vibration.

N-H Bend (Amide II band): An absorption band in the region of 1515-1570 cm⁻¹, arising from the in-plane N-H bending vibration coupled with C-N stretching.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclobutane ring are observed below 3000 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the amide group typically appears in the 1210-1320 cm⁻¹ region.

Characteristic IR Absorption Bands
Functional Group Frequency Range (cm⁻¹)
N-H Stretch3200-3400
C=O Stretch (Amide I)1630-1680
N-H Bend (Amide II)1515-1570
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
C-N Stretch1210-1320

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. jeolusa.com This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). msu.edu

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, which is 175.23 g/mol . synquestlabs.comnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₁₁H₁₃NO). synquestlabs.com Fragmentation patterns observed in the mass spectrum can provide additional structural information. Common fragmentation pathways for amides include cleavage of the amide bond and fragmentation of the alkyl and aryl groups.

Mass Spectrometry Data
Property Value
Molecular FormulaC₁₁H₁₃NO
Molecular Weight175.23 g/mol nih.gov
Monoisotopic Mass175.099714038 Da nih.gov

Advanced Structural Analysis Methods

For a more in-depth understanding of the three-dimensional structure of this compound, advanced analytical methods are utilized.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. aps.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecular structure can be generated. This includes precise bond lengths, bond angles, and torsional angles. cardiff.ac.uk The crystal structure of a related compound, N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide, has been determined in complex with the FTO protein, revealing a specific binding orientation. nih.govnih.govrcsb.org The crystal structure provides valuable insights into the conformation of the cyclobutane ring and the relative orientation of the phenyl and carboxamide groups.

Conformational Analysis and Molecular Geometry Investigations (e.g., Exit Vector Plots)

The conformational flexibility of the cyclobutane ring and the rotational freedom around the C-N amide bond and the C-C bond connecting the phenyl ring are important aspects of the molecular geometry of this compound. libretexts.org Computational methods are often employed to explore the potential energy surface and identify low-energy conformations.

Exit Vector Plots (EVPs) are a tool used to analyze and visualize the chemical space covered by disubstituted scaffolds, such as the cyclobutane ring in this molecule. researchgate.netrsc.org By defining exit vectors from the points of substitution on the ring, EVPs can describe the relative orientation of the substituents. rsc.org This approach allows for a systematic analysis of the conformational preferences and the spatial arrangement of the phenyl and carboxamide groups, which is crucial for understanding its interactions with other molecules. researchgate.net

Computational Chemistry and Theoretical Investigations of N Phenylcyclobutanecarboxamide Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental in exploring the electronic landscape of N-phenylcyclobutanecarboxamide systems. These studies provide a detailed understanding of molecular orbitals, charge distribution, and reactivity, which are crucial for predicting chemical behavior and designing new analogues with enhanced properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of this compound and its derivatives. infn.itarxiv.orgdiva-portal.orgpku.edu.cngu.se DFT calculations allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. gu.se This information is critical for understanding the molecule's reactivity and its potential to interact with biological targets.

For instance, DFT studies have been instrumental in analyzing the binding of this compound derivatives to the FTO protein. nih.gov By calculating the electronic properties and potential energy surfaces, researchers can rationalize the observed inhibitory activities and guide the synthesis of more potent inhibitors. The theory allows for the calculation of the total energy of a system based on its electron density, providing a balance between computational cost and accuracy. arxiv.orggu.se

A derivative, N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide (N-CDPCB), has been identified as an inhibitor of FTO. acs.orgnih.gov Computational studies on N-CDPCB and its analogues have provided insights into the structural features that influence their potency. nih.gov

Ab Initio and Semi-Empirical Methods

While DFT is widely used, ab initio and semi-empirical methods also contribute to the theoretical understanding of this compound systems. Ab initio methods, based on first principles of quantum mechanics without experimental data, offer high accuracy but are computationally expensive. Semi-empirical methods, which incorporate some experimental parameters, provide a faster alternative for larger systems, though with some trade-off in accuracy. These methods can be used to predict various molecular properties and to study reaction mechanisms, complementing the insights gained from DFT calculations.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

Molecular modeling and dynamics simulations are powerful techniques for studying how this compound and its analogues interact with biological macromolecules. These methods provide a dynamic view of the binding process and the stability of the resulting complexes.

Molecular Docking Studies (e.g., ligand-protein binding, FTO interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. rasayanjournal.co.in This method has been extensively applied to study the interaction of this compound derivatives with the FTO protein. acs.orgnih.govresearchgate.net

Specifically, the derivative N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide (N-CDPCB) was found to bind to a novel site on the FTO protein. acs.orgnih.gov Docking studies have helped to elucidate the key interactions between N-CDPCB and the amino acid residues in the FTO binding pocket. researchgate.net These studies have revealed that specific structural features of the inhibitors are crucial for their binding affinity and selectivity. researchgate.net For example, the discovery that radicicol, another FTO inhibitor, occupies the same binding site as N-CDPCB has provided further clues for the development of new therapeutic agents. researchgate.net

Compound Target Protein Key Findings from Docking Studies Reference
N-(5-chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide (N-CDPCB)FTOBinds to a novel, non-conserved site, suggesting potential for selective inhibition. acs.orgnih.govresearchgate.netresearchgate.net
RadicicolFTOOccupies the same binding site as N-CDPCB, with a conserved 1,3-diol group showing different orientations. researchgate.net
FB23 and FB23-2FTOStructure-based design led to potent inhibitors that bind directly to FTO and inhibit its demethylase activity. nih.gov

Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed, time-resolved view of the behavior of molecular systems. mdpi.comrsc.orgmpg.deplos.orgnih.gov These simulations are used to assess the stability of ligand-protein complexes and to explore the conformational changes that occur upon binding. nih.govmdpi.com

In the context of this compound derivatives and FTO, MD simulations have been used to validate the binding poses predicted by docking studies and to analyze the dynamics of the interactions. nih.gov By simulating the system over time, researchers can observe the stability of hydrogen bonds and other non-covalent interactions that are critical for the inhibitor's potency. nih.gov These simulations have confirmed the stable binding of inhibitors like FB23-2 to FTO, providing a dynamic understanding of the inhibition mechanism. nih.gov

Theoretical Prediction of Chemical Behavior and Reaction Mechanisms

Theoretical methods are also employed to predict the chemical behavior and potential reaction mechanisms of this compound systems. By calculating reaction pathways and activation energies, computational chemistry can guide synthetic efforts and help in understanding the molecule's metabolic fate. For instance, theoretical studies can predict the most likely sites for metabolic modification or degradation, which is valuable information in the drug development process.

Mechanistic Pathways Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping out the potential reaction mechanisms for this compound. These investigations typically explore reactions such as amide hydrolysis, thermal decomposition, and rearrangements, providing a detailed picture of the energy landscape.

One of the primary reaction pathways for amides is hydrolysis, which can occur under acidic, basic, or neutral conditions. Computational models can elucidate the step-by-step mechanism of these processes. For instance, under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The rate-determining step, often the breakdown of this intermediate, can be computationally identified by locating the highest energy transition state along the reaction coordinate.

Another significant area of investigation for this compound is the thermal decomposition, particularly focusing on the fate of the strained cyclobutane (B1203170) ring. Theoretical studies on similar cyclobutane derivatives suggest that thermal decomposition often proceeds through a biradical mechanism. arxiv.org The cleavage of a C-C bond in the cyclobutane ring can lead to a tetramethylene biradical intermediate. arxiv.org The stability and subsequent reaction pathways of this biradical, such as cycloreversion to form smaller unsaturated molecules or rearrangement, can be thoroughly investigated using computational methods. DFT calculations can predict the activation barriers for ring-opening and subsequent fragmentation or rearrangement steps, clarifying the preferred decomposition pathway under thermal stress. For example, a study on the stereospecific synthesis of cyclobutanes from pyrrolidines highlighted that the formation of a 1,4-biradical intermediate is a key step, with the stereoretentive product being formed via a barrierless collapse of this intermediate. acs.org

Furthermore, computational studies can explore potential rearrangement reactions. The Cope rearrangement in systems like cis-1,2-divinylcyclobutane (B1149738) has been shown through DFT calculations to proceed via a boat-like transition state. nih.gov While this compound does not possess the divinyl moiety, the principles of pericyclic reactions and the influence of the substituent on the cyclobutane ring can be computationally modeled to predict the feasibility of similar rearrangements.

The table below summarizes hypothetical reaction pathways for this compound and the typical computational methods used for their elucidation.

Reaction Pathway Description Computational Method Key Intermediates/Features
Acid-Catalyzed HydrolysisCleavage of the amide bond in the presence of acid and water.DFT (e.g., B3LYP/6-31G(d)) with solvent model.Protonated carbonyl, Tetrahedral intermediate.
Base-Catalyzed HydrolysisCleavage of the amide bond in the presence of a base.DFT with explicit or implicit solvent models.Tetrahedral intermediate, Carboxylate anion.
Thermal Ring OpeningHomolytic cleavage of a C-C bond in the cyclobutane ring.Multireference methods (e.g., CASSCF) or DFT. kyushu-u.ac.jpTetramethylene biradical.
CycloreversionFragmentation of the cyclobutane ring into smaller molecules.DFT, CBS-QB3. arxiv.orgBiradical intermediates, Concerted transition states.

Transition State Analysis

The characterization of transition states is a cornerstone of computational reaction mechanism studies, as it provides quantitative data on the kinetics of a reaction. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction.

For any proposed mechanistic pathway of this compound, computational methods can be employed to locate and characterize the corresponding transition states. This is typically achieved using algorithms that search for a first-order saddle point on the potential energy surface. Once located, a frequency calculation is performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For the thermal decomposition involving the cyclobutane ring, transition state analysis is crucial for understanding the energetics of ring opening. The transition state for the homolytic cleavage of a C-C bond would reveal the energy required to initiate the decomposition. The geometry of this transition state would show an elongated C-C bond, indicating the bond-breaking process. Studies on the ring opening of cyclobutane have shown that the activation enthalpy is significantly lower than that for a C-C bond in a linear alkane due to the release of ring strain in the transition state. arxiv.org

The following table presents hypothetical data from a transition state analysis for two potential reactions of this compound, calculated using a representative DFT method.

Reaction Transition State (TS) Activation Energy (ΔG‡, kcal/mol) Imaginary Frequency (cm⁻¹) Key Geometric Parameter in TS
Acid-Catalyzed HydrolysisTS for water attack on protonated amide22.5-450C-O(water) bond distance: ~2.1 Å
TS for breakdown of tetrahedral intermediate18.7-520C-N bond distance: ~1.9 Å
Thermal Ring OpeningTS for C-C bond cleavage55.8-610C-C bond distance: ~2.4 Å

These computational investigations, by elucidating mechanistic pathways and quantifying the energetics of transition states, provide a fundamental understanding of the chemical reactivity of this compound. Such theoretical insights are invaluable for predicting the behavior of this compound under various conditions and for guiding the design of new synthetic routes and applications.

Reactivity and Reaction Mechanisms of N Phenylcyclobutanecarboxamide

Intrinsic Reactivity of the Amide Linkage

The amide bond is a cornerstone of organic chemistry and biochemistry, and its reactivity in N-phenylcyclobutanecarboxamide is a subject of significant interest.

Hydrolysis and Related Chemical Transformations

The amide linkage in this compound can undergo hydrolysis, typically under acidic or basic conditions, to yield cyclobutanecarboxylic acid and aniline (B41778). While specific studies on the hydrolysis of this compound are not extensively detailed in the provided search results, the general mechanism for amide hydrolysis is well-established. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. In basic conditions, hydroxide (B78521) directly attacks the carbonyl carbon, followed by protonation of the resulting amine anion.

Related transformations could include reactions with other nucleophiles. For instance, aminolysis, the reaction with amines, could lead to the formation of different amides. vulcanchem.com Similarly, reaction with thiols (thiolysis) could produce thioamides. vulcanchem.com

Electrophilic and Nucleophilic Reactions at the Amide Nitrogen

The nitrogen atom of the amide group in this compound possesses a lone pair of electrons, rendering it potentially nucleophilic. However, this nucleophilicity is significantly diminished due to the resonance delocalization of the lone pair with the adjacent carbonyl group. Despite this, reactions at the amide nitrogen are possible. For instance, N-alkylation or N-acylation can occur under specific conditions, though such reactions are generally less facile than for amines.

Conversely, the amide nitrogen can participate in electrophilic reactions after deprotonation. The acidity of the N-H bond allows for the formation of an amidate anion, which can then react with various electrophiles. The acidity of this proton can be influenced by substituents on the phenyl ring. thieme-connect.com

Cyclobutane (B1203170) Ring Opening and Expansion Reactions

The four-membered cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to reactions that relieve this strain, such as ring opening and expansion. vulcanchem.com

Thermally and Catalytically Induced Ring Transformations (e.g., glutarimide (B196013) formation)

One of the notable reactions of cyclobutane derivatives is their thermal rearrangement. acs.orgnih.gov In the context of this compound derivatives, ring expansion to form six-membered glutarimide structures has been observed. thieme-connect.com For example, 2-oxo-N-phenylcyclobutanecarboxamide has been shown to undergo a cascade Michael addition/four-membered ring expansion reaction to yield eight-membered cyclic products, which can be further rearranged under basic catalysis to form glutarimides. thieme-connect.com This transformation highlights the synthetic utility of the strained ring in accessing more complex heterocyclic systems. The specific conditions for these rearrangements, such as the choice of catalyst and solvent, can significantly influence the reaction outcome and stereoselectivity. thieme-connect.com

Mechanistic Studies of Cyclobutane Rearrangements

The mechanisms of cyclobutane ring rearrangements are often complex and can proceed through various pathways, including radical or pericyclic processes. cemm.at Thermal rearrangements of vinylcyclopropanes to cyclopentenes, a related thieme-connect.comnih.gov-sigmatropic shift, have been extensively studied and provide a framework for understanding similar processes in cyclobutane systems. acs.org Computational studies on related systems, such as the thermal rearrangement of a 3-benzoborepin, suggest that these transformations can involve electrocyclic reactions followed by sigmatropic shifts. nih.gov While detailed mechanistic studies specifically for this compound were not found, the principles of torquoselective electrocyclic ring-opening reactions, which depend on steric and electronic effects of substituents, are likely to be relevant. cemm.at

Aromatic Ring Functionalization and Cross-Coupling Reactivity

The phenyl group of this compound is an aromatic ring that can undergo electrophilic aromatic substitution reactions. The amide group is an ortho-, para-directing group, although it is deactivating. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the ortho and para positions of the phenyl ring.

More recently, significant advances have been made in the C-H functionalization of cyclobutane rings, including in cyclobutyl carboxylic amides. nih.govacs.orgnih.govacs.org Palladium-catalyzed enantioselective C(sp³)–H arylation and vinylation of cyclobutyl carboxylic amides have been developed, allowing for the direct introduction of aryl and vinyl groups onto the cyclobutane ring. nih.govacs.orgnih.govacs.org These reactions often utilize specialized ligands to achieve high yields and enantioselectivities. nih.govacs.orgnih.govacs.org This methodology provides a powerful tool for the synthesis of complex and chiral cyclobutane derivatives. nih.gov The ability to perform sequential C-H arylation and vinylation further expands the synthetic utility of this approach, enabling the construction of multiple stereocenters on the cyclobutane core. nih.govnih.govacs.org

Below is a table summarizing some of the key reactions of this compound and its derivatives:

Reaction TypeReagents and ConditionsProduct Type
Amide HydrolysisAcid or BaseCyclobutanecarboxylic acid and Aniline
Ring ExpansionBase catalysis (for 2-oxo derivative)Glutarimide derivatives
C-H ArylationPd catalyst, ligand, aryl halideAryl-substituted cyclobutanecarboxamide (B75595)
C-H VinylationPd catalyst, ligand, vinyl partnerVinyl-substituted cyclobutanecarboxamide

Regioselective Substitution Patterns

The introduction of a new substituent onto the phenyl ring of this compound via electrophilic aromatic substitution is directed by the existing N-cyclobutanecarboxamide group. The directing effect of this substituent is a result of the interplay between two opposing electronic effects: a resonance effect and an inductive effect.

The nitrogen atom of the amide group possesses a lone pair of electrons that can be donated into the aromatic π-system. This donation of electron density, known as a positive mesomeric or resonance effect (+M), increases the nucleophilicity of the benzene (B151609) ring, particularly at the ortho and para positions. wikipedia.orgorganicchemistrytutor.com This effect makes the ring more reactive towards electrophiles than benzene itself, classifying the N-acylamino group as an activating group. ulethbridge.ca

Simultaneously, the carbonyl group within the amide substituent is strongly polarized, with the electronegative oxygen atom drawing electron density away from the carbonyl carbon. This, in turn, makes the entire N-acyl group electron-withdrawing through an inductive effect (-I), which deactivates the ring. wikipedia.org

In the case of N-acylamino groups, the resonance effect (+M) is dominant over the inductive effect (-I). wikipedia.org The delocalization of the nitrogen's lone pair into the ring stabilizes the cationic intermediate (the arenium ion or Wheland intermediate) formed during electrophilic attack. This stabilization is most effective when the electrophile adds to the ortho or para positions, as it allows for a resonance structure where the positive charge is directly adjacent to the nitrogen atom, which can then be stabilized by the lone pair. Attack at the meta position does not allow for such a resonance structure. Consequently, the N-cyclobutanecarboxamide group is an ortho, para -director . organicchemistrytutor.comsavemyexams.com

While both ortho and para products are electronically favored, the para isomer is often the major product due to steric hindrance. The bulky cyclobutanecarboxamide group can impede the approach of the electrophile to the adjacent ortho positions. organicchemistrytutor.com

Electrophilic SubstitutionReagentsExpected Major Product(s)
Nitration HNO₃ / H₂SO₄p-Nitro-N-phenylcyclobutanecarboxamide
Halogenation (Bromination) Br₂ / FeBr₃p-Bromo-N-phenylcyclobutanecarboxamide
Friedel-Crafts Acylation RCOCl / AlCl₃p-Acyl-N-phenylcyclobutanecarboxamide
Sulfonation Fuming H₂SO₄p-N-Phenylcyclobutanecarboxamide sulfonic acid

Palladium-Catalyzed Cross-Couplings of Functionalized Phenyl Rings

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While this compound itself is not a direct participant, its functionalized derivatives, particularly halogenated versions, are excellent substrates for these transformations. nih.govnih.gov A common precursor, such as p-bromo-N-phenylcyclobutanecarboxamide, can be readily synthesized via the electrophilic bromination described in the previous section. This halo-aromatic compound can then be used in a variety of coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid) with an organohalide. libretexts.org For instance, p-bromo-N-phenylcyclobutanecarboxamide can react with an arylboronic acid to form a biaryl structure. The catalytic cycle generally involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the functionalized this compound, forming a palladium(II) complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond of the final product and regenerating the palladium(0) catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. nrochemistry.comlibretexts.org Using p-bromo-N-phenylcyclobutanecarboxamide as the substrate, a wide variety of primary or secondary amines can be introduced at the para position of the phenyl ring. The mechanism is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. nrochemistry.com

These reactions highlight the synthetic utility of this compound as a scaffold that can be further elaborated into more complex molecular architectures through well-established palladium-catalyzed methods.

Coupling ReactionSubstrateCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-Miyaura p-Bromo-N-phenylcyclobutanecarboxamideArylboronic AcidPd(PPh₃)₄, K₂CO₃ (base), Dioxane (solvent) mdpi.comBiaryl-substituted this compound
Buchwald-Hartwig p-Bromo-N-phenylcyclobutanecarboxamidePrimary/Secondary AminePd₂(dba)₃, Xantphos (ligand), Cs₂CO₃ (base), Toluene (solvent) nrochemistry.comN-Aryl-substituted this compound
Sonogashira p-Iodo-N-phenylcyclobutanecarboxamideTerminal AlkynePd(PPh₃)₂Cl₂, CuI (co-catalyst), Et₃N (base/solvent)Alkynyl-substituted this compound

Applications in Advanced Organic Synthesis and Methodology Development

N-Phenylcyclobutanecarboxamide as a Key Building Block

The inherent structural rigidity and defined stereochemistry of the cyclobutane (B1203170) ring make this compound an attractive starting point for constructing complex molecular architectures. nih.govresearchgate.net

The conformationally constrained cyclobutane scaffold is a powerful tool for controlling the three-dimensional arrangement of atoms during a chemical reaction. In stereoselective synthesis, the predictable geometry of building blocks derived from cyclobutanes can effectively dictate the stereochemical outcome of a transformation. mdpi.comacs.orgacs.org The four-membered ring of this compound limits the rotational freedom of the molecule, providing a stable platform that can direct the approach of reagents to a specific face of the molecule. This control is crucial for synthesizing enantiomerically pure compounds, a key requirement in medicinal chemistry and materials science. acs.org By modifying the functional groups attached to the cyclobutane ring, chemists can create chiral synthons that serve as key intermediates in the assembly of complex, biologically active molecules. nih.govacs.org

One of the notable applications of this compound derivatives is in the synthesis of more complex heterocyclic systems. Specifically, 2-oxo-N-phenylcyclobutanecarboxamide has been identified as a key precursor for the preparation of N- and C-functionally-substituted glutarimides. thieme-connect.comthieme-connect.com Glutarimides, which feature a six-membered piperidine-2,6-dione ring, are a core structural component in numerous pharmacologically active compounds, including the immunomodulatory drug lenalidomide. wikipedia.org

The synthesis involves a ring-expansion reaction, transforming the four-membered cyclobutane ring of the precursor into the six-membered glutarimide (B196013) ring. This strategic use of a strained ring system to access a more complex, therapeutically relevant scaffold highlights the utility of this compound derivatives as advanced synthetic intermediates. thieme-connect.com

Table 1: Transformation of this compound Derivative

Precursor Resulting Scaffold Significance

Precursor in Stereoselective Synthesis

This compound-Derived Species as Catalysts or Ligands

Beyond its role as a structural component, the this compound framework offers a template for the development of new catalysts and ligands that can mediate chemical reactions with high efficiency and selectivity.

The design of effective ligands is critical for advancing transition metal catalysis. d-nb.infonih.gov Ligands coordinate to a metal center and precisely tune its electronic and steric properties, thereby controlling the catalyst's activity and selectivity. nih.gov Bidentate ligands, which bind to the metal at two points, are particularly effective. mdpi.com

The this compound structure provides a rigid scaffold that is well-suited for the design of novel bidentate ligands. For instance, functional groups can be introduced onto the phenyl ring to create a P,N-ligand system, where a phosphine (B1218219) group and the amide nitrogen can coordinate to a metal center. The rigidity of the cyclobutane backbone would influence the bite angle of the resulting chelate, a key parameter in determining catalytic performance. The design of such ligands is a modular process, allowing for systematic tuning of steric and electronic properties to optimize performance for specific reactions, such as cross-coupling or hydrogenation. mdpi.comresearchgate.net

Table 2: Hypothetical Design of Ligands from this compound

Modification Site Added Functional Group Potential Ligand Type Target Catalysis
Phenyl Ring (ortho-position) Diphenylphosphine P,N-Bidentate Ligand Palladium-catalyzed cross-coupling
Amide Nitrogen Pyridyl group N,N-Bidentate Ligand Iron-catalyzed hydrosilylation

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Amide-based functional groups are frequently incorporated into organocatalyst designs due to their ability to form hydrogen bonds, which can activate substrates and control stereochemistry. mdpi.com

Derivatives of this compound hold potential as novel organocatalysts. By introducing catalytically active moieties, such as a primary or secondary amine, a thiourea (B124793) group, or an acidic proton, onto the core structure, new bifunctional catalysts can be developed. rsc.orgresearchgate.net For example, attaching a proline-like moiety to the phenyl ring could create a catalyst that operates via enamine formation, while also using the amide N-H for hydrogen-bond-directed activation. The defined structure of the cyclobutane ring would provide a specific chiral environment around the catalytic sites, enabling enantioselective transformations such as aldol (B89426) or Michael reactions. mdpi.commdpi.com This strategy combines the robust framework of the cyclobutane with known organocatalytic motifs to explore new reactivity and selectivity.

Supramolecular Chemistry and Crystal Engineering of N Phenylcyclobutanecarboxamide and Its Analogues

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. In host-guest chemistry, a larger host molecule selectively binds a smaller guest molecule. researchgate.net This principle is evident in the interactions of N-phenylcyclobutanecarboxamide analogues with biological macromolecules.

While specific studies detailing the inclusion of this compound within synthetic macrocycles like cyclodextrins or calixarenes are not extensively documented, the principles of host-guest chemistry are well-established. Cyclodextrins, for example, are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating hydrophobic guest molecules in aqueous solutions. europa.eumdpi.commdpi.com This interaction can enhance the solubility and bioavailability of the guest. Research on various guest molecules demonstrates that the size of the cyclodextrin (B1172386) cavity (α, β, or γ) and the nature of the guest determine the stability of the resulting complex. mdpi.comuochb.cz

A compelling example of host-guest interaction is observed with an analogue, N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide (N-CDPCB) . This molecule acts as a guest that binds to a novel inhibitory site on the fat mass and obesity-associated (FTO) protein, which serves as the host. nih.govacs.orgfigshare.com The crystal structure of the FTO-N-CDPCB complex reveals that the inhibitor is precisely recognized and accommodated within a specific binding pocket of the protein. nih.govrcsb.org The binding is stabilized by a network of non-covalent interactions, a hallmark of molecular recognition.

Key Non-Covalent Interactions of N-CDPCB with FTO Protein Binding Site

Interaction Type Description
Hydrogen Bonding The hydroxyl groups and amide of N-CDPCB form crucial hydrogen bonds with amino acid residues in the FTO protein's active site. nih.gov
Hydrophobic Interactions The phenyl and cyclobutane (B1203170) rings of N-CDPCB fit into a hydrophobic pocket of the protein, contributing to binding affinity. nih.gov

| π-π Stacking | The phenyl ring of the guest molecule can engage in π-π stacking interactions with aromatic residues of the host protein. |

This table is based on the findings from the crystal structure of the FTO-N-CDPCB complex. nih.govacs.org

Directed assembly in solution involves the controlled organization of molecules into larger, ordered structures. researchgate.netnih.govnih.gov This process is governed by specific intermolecular interactions. For this compound derivatives, the amide functional group is a primary driver of directed assembly through the formation of strong and directional N-H···O=C hydrogen bonds.

In the context of the FTO protein, the binding of N-CDPCB is a form of biologically directed assembly. nih.gov The specific arrangement of amino acids in the binding site pre-organizes the environment to selectively bind the inhibitor molecule, guiding it into a specific orientation. This process highlights how complementary shapes and chemical functionalities between a host and guest can direct the formation of a stable supramolecular complex in a solution environment. researchgate.netnih.gov

Interactions with Macrocyclic Host Molecules

Self-Assembly and Ordered Architectures

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures. nih.govacs.org For this compound and its analogues, this process is heavily influenced by the interplay of hydrogen bonding and π-π stacking interactions.

The design of self-assembling systems based on carboxamides relies on several key principles. The secondary amide group (–CONH–) is a robust and predictable hydrogen-bonding unit that can form strong, linear chains or dimeric motifs. researchgate.net

Key design principles include:

Hydrogen Bonding: The N-H (donor) and C=O (acceptor) groups of the amide are the primary mediators of self-assembly, often leading to the formation of infinite chains or tapes.

Aromatic Stacking: The phenyl ring allows for π-π interactions, which help to stabilize the assembled structures, particularly in cooperation with hydrogen bonds.

Substituent Effects: Modifying the phenyl or cyclobutane rings can tune the assembly process. For instance, introducing functional groups can create additional interaction sites or introduce steric hindrance that alters the packing arrangement. nih.gov In N-CDPCB, the chloro and dihydroxy substituents are crucial for its specific recognition by the FTO protein. nih.gov

Solvent Influence: The choice of solvent can significantly impact self-assembly, as solvent molecules can compete for hydrogen bonding sites or promote hydrophobic collapse. d-nb.info

Studies on related molecules, such as benzene-1,3,5-tricarboxamides (BTAs), show that the interplay between hydrogen bonding and additional weak interactions can stabilize the formation of long, ordered assemblies. researchgate.net

The directional and repetitive nature of hydrogen bonding in carboxamides makes them excellent building blocks for supramolecular polymers—polymeric arrays held together by non-covalent forces. mdpi.comnih.gov These materials can exhibit dynamic properties, such as responsiveness to stimuli and self-healing capabilities. nih.govscispace.com

The self-assembly of this compound derivatives can lead to one-dimensional supramolecular polymers through the repeated formation of N-H···O=C hydrogen bonds. This creates a "backbone" of hydrogen bonds, with the phenyl and cyclobutane groups arranged as side chains. The combination of these interactions can lead to the formation of higher-order structures like fibers, ribbons, or networks. nih.govrsc.org While complex frameworks are less common for simple mono-amides, derivatives with multiple amide groups or complementary functionalities can form more intricate two- or three-dimensional networks.

Design Principles for Self-Assembling this compound Derivatives

Solid-State Chemistry and Crystal Design

Crystal engineering focuses on understanding and controlling the way molecules pack in the solid state to create materials with desired properties. iitkgp.ac.in For secondary amides like this compound, crystal packing is predominantly directed by the strong N-H···O=C hydrogen bond.

In the solid state, secondary amides typically form catemers (chains) or dimers. Spectroscopic studies on various crystalline secondary amides confirm the prevalence of intermolecular "peptide-type" N-H···O=C hydrogen bonds, which are fundamental to their crystal structures. researchgate.net The introduction of bulky groups, such as a trityl group, can be used as a crystal engineering tool to suppress this typical amide hydrogen bonding and allow other interactions to direct the formation of inclusion compounds. researchgate.net

Common Crystal Packing Motifs in Secondary Amides

Motif Description of Interactions Resulting Structure
Catemer Molecules are linked head-to-tail by single N-H···O hydrogen bonds. One-dimensional chains or tapes.
Dimer Two molecules are linked by a pair of N-H···O hydrogen bonds. Discrete dimeric units that then pack in the crystal.

| Layered | Chains or dimers are further organized into sheets, often stabilized by weaker C-H···O or π-π interactions. | Two-dimensional layers. |

This table summarizes common packing motifs observed in the crystal structures of secondary amides.

Co-crystallization Strategies

Co-crystallization is a prominent strategy in crystal engineering to create new solid forms of a compound with tailored properties such as solubility, stability, and bioavailability. This is achieved by combining a target molecule with a co-former in a specific stoichiometric ratio, held together by non-covalent interactions like hydrogen bonds, π-π stacking, and van der Waals forces.

For a compound like this compound, which possesses both hydrogen bond donor (the N-H group of the amide) and acceptor (the carbonyl oxygen) sites, several co-crystallization strategies could theoretically be employed. Potential co-formers would include compounds with complementary functional groups, such as carboxylic acids, pyridines, or other amides, which could form robust supramolecular synthons.

However, a comprehensive search of scientific databases and chemical literature reveals no specific studies on the co-crystal screening or synthesis of this compound. Research on analogous compounds with carboxamide functionalities shows that the amide group is a versatile and reliable unit for forming predictable hydrogen-bonded structures. For instance, studies on other N-phenylamide derivatives have successfully produced co-crystals with a variety of co-formers, leading to modifications of their physical properties. Without experimental data for this compound, any discussion of its co-crystallization behavior remains speculative.

Table 1: Potential Supramolecular Synthons for this compound

Functional Group in Co-formerPotential Supramolecular Synthon with this compound
Carboxylic AcidAmide-acid heterosynthon
PyridineAmide-pyridine heterosynthon
AmideAmide-amide homosynthon or catemer

This table is based on theoretical possibilities derived from the known chemistry of the carboxamide functional group and does not represent experimentally verified data for this compound.

Polymorphism and Crystal Packing Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. The study of polymorphism is critical in the pharmaceutical industry, as different crystalline forms can have different stabilities and dissolution rates.

The molecular structure of this compound, with its rotatable bonds and potential for varied intermolecular interactions, suggests that it could exhibit polymorphism. The specific arrangement of molecules in the crystal lattice, or crystal packing, would be dictated by the interplay of hydrogen bonding from the amide group and other weaker interactions.

Analogous to co-crystallization, there is a lack of published research on the polymorphism of this compound. While some patents mention that analogues of this compound may exist in polymorphic forms, no detailed crystallographic studies have been made public. A thorough polymorphism screen would typically involve crystallization from a wide range of solvents under various conditions, followed by analysis using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction.

Biological Relevance and Mechanistic Interrogations of N Phenylcyclobutanecarboxamide Derivatives

Derivatives as Chemical Probes for Epitranscriptomic Research

N-phenylcyclobutanecarboxamide derivatives have emerged as crucial chemical tools for investigating the field of epitranscriptomics, which studies the roles of post-transcriptional RNA modifications in regulating gene expression. acs.org The N6-methyladenosine (m6A) modification is one of the most prevalent internal modifications in eukaryotic messenger RNA (mRNA) and is dynamically regulated by "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins. acs.orgencyclopedia.pub The fat mass and obesity-associated (FTO) protein was the first identified m6A demethylase, or "eraser," making it a key target for understanding RNA methylation biology. acs.org

The development of selective small-molecule inhibitors for FTO, such as derivatives of this compound, provides a means to probe the functional consequences of m6A modulation. acs.org These chemical probes allow researchers to acutely inhibit FTO activity and observe the downstream effects on m6A levels, mRNA stability, and cellular processes. By using these inhibitors, scientists can dissect the specific pathways regulated by FTO-mediated demethylation, helping to transform our understanding of RNA epigenetics. acs.org The availability of potent and selective inhibitors is essential for validating epitranscriptomic proteins as potential therapeutic targets and for advancing the entire field. acs.org

Fat Mass and Obesity Associated (FTO) Protein Demethylase Inhibition

N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide (N-CDPCB) is a notable inhibitor of the FTO protein. nih.govacs.org Crystallographic studies of human FTO in complex with N-CDPCB have revealed its unique mechanism of inhibition. nih.govacs.orgresearchgate.net Unlike many inhibitors that target the active site where the substrate binds, N-CDPCB binds to a novel, allosteric site on the FTO protein. nih.govacs.org This binding site is distinct from the canonical active site that accommodates the methylated nucleobase and the cofactor α-ketoglutarate. nih.gov

The crystal structure shows that N-CDPCB adopts an L-shaped conformation within this novel pocket. researchgate.net The binding is stabilized by specific interactions between the inhibitor and the protein. The conserved 1,3-diol group of N-CDPCB plays a crucial role in this interaction, although its orientation can differ from other inhibitors that bind in the same pocket. researchgate.net The identification of this new binding site is significant because it is not conserved in other related human AlkB family demethylases, suggesting a basis for developing inhibitors that are highly selective for FTO. researchgate.net This allosteric inhibition mechanism offers a new avenue for designing potent and specific FTO inhibitors for therapeutic applications. nih.govacs.org

Research has successfully identified and characterized a novel binding site for small-molecule inhibitors on the FTO protein, located at the interface between its N-terminal and C-terminal domains. nih.govacs.orgnih.gov The binding of the inhibitor N-CDPCB to this site was elucidated through X-ray crystallography. nih.govacs.org This site is considered allosteric because it is separate from the catalytic active site where the m6A-containing RNA substrate binds. nih.gov

Further computational studies using accelerated molecular dynamics simulations have shown that this binding pocket, along with others, is transient and may not be observable in crystal structures of FTO without a bound inhibitor. nih.gov The pocket where N-CDPCB binds is formed by residues from both the N- and C-terminal domains of FTO, and its existence highlights the dynamic nature of the protein's structure. nih.gov The interaction between the two domains is known to be important for FTO's catalytic activity, and therefore, small molecules that bind to this interface can act as allosteric inhibitors by perturbing this interaction. nih.gov The discovery of this druggable surface pocket opens up new possibilities for virtual screening and the rational design of a new class of selective, allosteric FTO inhibitors. nih.gov

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of enzyme inhibitors. For this compound derivatives targeting FTO, SAR studies have provided insights into the chemical features required for effective inhibition. The core scaffold, consisting of a cyclobutane (B1203170) ring and a phenylcarboxamide group, serves as a versatile platform for chemical modification. lookchem.com

The discovery of N-CDPCB, with an IC₅₀ value of 4.95 μM, highlighted the importance of the substituted phenyl ring. researchgate.net The 5-chloro-2,4-dihydroxyphenyl group in N-CDPCB is crucial for its activity, particularly the 1,3-diol moiety which is a common feature in other inhibitors that bind to the same allosteric site. researchgate.net Inspired by the structural features of N-CDPCB, further virtual screening and synthesis efforts have focused on compounds containing similar motifs, such as the 4-chloro-1,3-diol group, leading to the identification of other inhibitors like radicicol. researchgate.net These studies help in understanding how different substituents on the phenyl rings and modifications to the linker affect binding affinity and inhibitory activity, guiding the design of more potent FTO inhibitors.

Table 1: FTO Inhibitory Activity of Selected Compounds

Compound IC₅₀ (μM) Key Structural Features
N-CDPCB 4.95 5-Chloro-2,4-dihydroxyphenyl group, Phenylcyclobutane

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the FTO enzyme by 50%. Data sourced from researchgate.net.

The allosteric binding site where N-CDPCB binds is not conserved in other mammalian AlkB family members, which provides a strong rationale for its potential selectivity for FTO. researchgate.net While FTO has a unique structural loop that influences its substrate preference, ALKBH5 has a different conformation in the corresponding region, leading to different substrate specificities and providing opportunities for selective inhibition. researchgate.net For example, the residue Glu234 in FTO, which is important for substrate recognition, is replaced by Pro207 in ALKBH5, altering the interactions within the active site. researchgate.net Inhibitors designed to exploit these non-conserved regions, like the N-CDPCB binding pocket, are more likely to exhibit high selectivity for FTO over ALKBH5 and other demethylases. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for FTO Inhibition

Investigation of this compound Derivatives with Other Enzyme Targets (General, mechanism-focused)

While the primary focus has been on FTO, the broader class of cyclobutane-containing compounds, including derivatives of this compound, holds potential for interacting with other enzyme targets. The strained cyclobutane ring is a key structural feature that can be exploited in inhibitor design. For instance, α-aminocyclobutanone derivatives, which are structurally related, have been investigated as peptidomimetic inhibitors of various enzymes. luc.edu The ring strain in the cyclobutanone (B123998) carbonyl group makes it electrophilic, allowing these derivatives to act as transition-state inhibitors for serine proteases, metallo-β-lactamases, and other metalloenzymes. luc.edu

One such target is the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), which is crucial for bacterial cell wall synthesis and absent in mammals, making it a promising antimicrobial target. luc.edu N-functionalized 2-aminocyclobutanone derivatives have shown inhibitory activity against DapE. luc.edu Although distinct from the this compound scaffold, this demonstrates the broader principle that the cyclobutane moiety can be a valuable component in designing inhibitors for a range of enzymes by mimicking transition states or interacting with specific binding pockets. Further research could explore the activity of this compound derivatives against other enzyme classes, such as proteases or other hydrolases, by modifying the functional groups attached to the core structure.

Future Research Directions and Translational Perspectives

Integration of Artificial Intelligence and Machine Learning for Rational Design

For N-phenylcyclobutanecarboxamide, AI and ML can be leveraged to rationally design derivatives with optimized properties. Deep learning models, such as directed message-passing neural networks, can be trained on existing chemical data to predict the biological activity of novel structures. nih.gov This approach allows for the in silico screening of millions of virtual compounds, identifying promising candidates for synthesis and experimental evaluation. nih.gov By analyzing structure-activity relationships, these models can guide the modification of the this compound scaffold to enhance target affinity, selectivity, and other pharmacologically relevant characteristics.

Table 1: Potential AI/ML Applications for this compound Derivative Design

AI/ML Model TypeApplicationPredicted Outcome
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on chemical structure.Identify derivatives with enhanced potency against targets like FTO.
Generative Models Design novel molecules with desired properties from scratch.Create new this compound-based structures with high predicted efficacy.
Retrosynthesis Prediction Propose efficient synthetic routes for target molecules.Accelerate the synthesis of promising new derivatives.
ADMET Prediction Models Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity.Prioritize candidates with favorable drug-like properties for further development.

Development of Advanced Spectroscopic Techniques for In Situ Monitoring

Understanding and optimizing chemical reactions requires precise monitoring of reactants, intermediates, and products in real time. perkinelmer.com Advanced spectroscopic techniques are invaluable for this purpose, providing detailed chemical information without disrupting the reaction process. openaccessjournals.com Methods like Fourier Transform Infrared (FT-IR), Raman, and fluorescence spectroscopy are particularly well-suited for in situ monitoring. perkinelmer.comnih.gov

The synthesis of this compound and its derivatives could be significantly improved by implementing these techniques. For instance, FT-IR spectroscopy can track the consumption of reactants and the formation of the amide bond in real time by monitoring characteristic vibrational frequencies. perkinelmer.com This allows for precise control over reaction conditions to maximize yield and purity. perkinelmer.comambeed.com Similarly, Raman and fluorescence spectroscopy can provide complementary information, especially in complex reaction mixtures or biological environments. openaccessjournals.commdpi.com

Table 2: Advanced Spectroscopic Techniques for In Situ Monitoring

Spectroscopic TechniquePrincipleApplication for this compoundAdvantages
FT-IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations. perkinelmer.comReal-time monitoring of the formation of the amide bond during synthesis.High chemical specificity, non-invasive. perkinelmer.com
Raman Spectroscopy Analyzes light scattered from a sample to identify molecular vibrations. numberanalytics.comMonitoring reactions in aqueous solutions and identifying polymorphic forms.Low interference from water, high spatial resolution.
Fluorescence Spectroscopy Measures fluorescence from molecules after excitation with light. openaccessjournals.comTracking fluorescently-tagged this compound conjugates in biological systems.High sensitivity, suitable for biological imaging.
UV/Vis Spectroscopy Quantifies the absorption of ultraviolet-visible light by molecules. mdpi.comMonitoring concentrations of aromatic compounds during reactions. mdpi.comCost-effective, simple implementation. mdpi.com

Expansion into Novel Material Science Applications

The field of materials science focuses on the design and discovery of new materials with unique properties. idu.ac.id Organic molecules with rigid structural motifs and functional groups capable of polymerization or self-assembly are valuable as building blocks for advanced materials. ambeed.comktu.lt this compound, with its stable cyclobutane (B1203170) ring and phenyl and amide groups, possesses the structural features of a promising monomer or material precursor. nih.govsigmaaldrich.com

Future research could explore the incorporation of this compound into polymers. The amide linkage can participate in hydrogen bonding, potentially imparting thermal stability and specific mechanical properties to the resulting polymer. The cyclobutane and phenyl rings contribute to rigidity and may influence the optical and electronic properties of the material. Potential applications could range from specialty polymers and resins to building blocks for covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). ambeed.com

Table 3: Potential Material Science Applications for this compound

Potential Material TypeRole of this compoundAnticipated Properties
Polyamides As a monomer or co-monomer.Enhanced thermal stability, rigidity, and defined mechanical strength.
Liquid Crystals As a core building block. ambeed.comThe rigid structure could help induce liquid crystalline phases.
Organic Frameworks (MOFs/COFs) As an organic linker. ambeed.comCreation of porous materials for catalysis or gas storage.
Photoresist Materials As a component in photopolymer formulations. ambeed.comThe cyclobutane ring could be involved in photochemical reactions.

Design of this compound Conjugates for Targeted Approaches

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby improving efficacy and reducing side effects. nih.gov This is often achieved by creating drug conjugates, where a potent cytotoxic or bioactive molecule is linked to a targeting moiety, such as an antibody or a peptide. nih.govmdpi.com

Given that derivatives like N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide have shown inhibitory activity against the FTO protein, a target implicated in certain cancers, designing conjugates is a promising translational perspective. nih.govmdpi.com A conjugate could consist of this this compound derivative (the payload) attached via a cleavable linker to an antibody that specifically recognizes an antigen overexpressed on tumor cells. mdpi.com Upon internalization into the cancer cell, the linker is cleaved, releasing the active compound to exert its effect. mdpi.complos.org This strategy could also be applied using peptides or other ligands to target specific tissues or cells. plos.org

Table 4: Components of a Hypothetical this compound-Based Drug Conjugate

ComponentExampleFunction
Targeting Moiety Monoclonal Antibody (e.g., against a tumor antigen), Peptide (e.g., VEGF-binding peptide)Selectively binds to target cells (e.g., cancer cells), facilitating uptake. plos.org
Payload N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamideThe bioactive component that exerts the therapeutic effect (e.g., FTO inhibition). nih.gov
Linker Acid-labile hydrazine, enzyme-cleavable peptideCovalently connects the payload to the targeting moiety; designed to release the payload inside the target cell. mdpi.com

Emerging Roles in Chemical Biology

Chemical biology utilizes small molecules as tools or "probes" to study and manipulate biological systems. mdpi.com These probes can help elucidate the function of proteins and pathways in health and disease. mdpi.com The discovery of N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide as a selective inhibitor of the FTO protein highlights the potential of the this compound scaffold in this field. nih.govmdpi.com

This compound and its analogues can be used as chemical probes to investigate the biological roles of FTO, an enzyme involved in RNA demethylation. nih.govmdpi.com By inhibiting FTO in cellular or animal models, researchers can study the downstream effects on gene expression and cellular processes, which has implications for cancer, metabolic diseases, and immune disorders. mdpi.comnih.gov Furthermore, these molecules can be modified with tags (e.g., fluorescent dyes or affinity labels) to facilitate target identification and validation studies, further expanding the chemical biology toolbox. mdpi.com

Table 5: Emerging Chemical Biology Applications

ApplicationDescriptionResearch Implications
Enzyme Function Probes Using derivatives like N-CDPCB to inhibit FTO activity in cells. nih.govElucidating the role of RNA methylation in disease processes like cancer and rheumatoid arthritis. mdpi.comnih.gov
Target Validation Confirming that the inhibition of a specific protein (e.g., FTO) leads to a desired phenotypic outcome.Validating FTO as a therapeutic target for drug development.
Phenotypic Screening Screening libraries of this compound derivatives for effects on cellular phenotypes. mdpi.comDiscovering new biological activities and modes of action for this class of compounds.
Affinity-Based Proteomics Attaching an affinity tag to an this compound derivative to pull down its binding partners from cell lysates.Identifying the direct targets and off-targets of the compound within the cell.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.